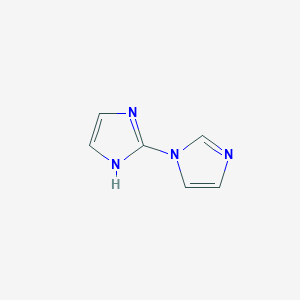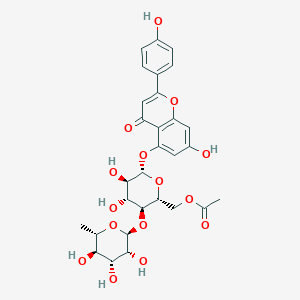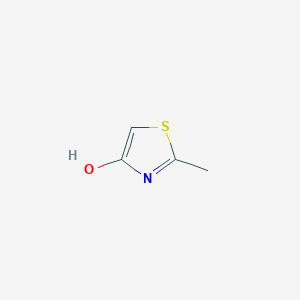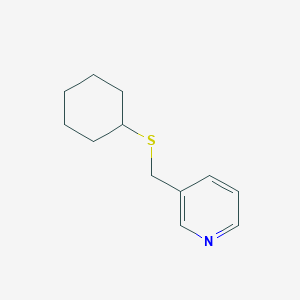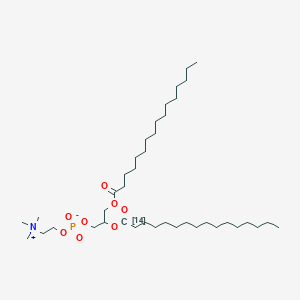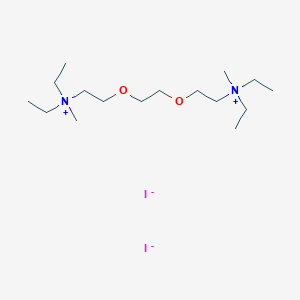
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) is a chemical compound used in scientific research for its ability to inhibit the transport of iodide ions across cell membranes. This compound has been studied extensively for its potential applications in the treatment of thyroid disorders, as well as its use as a research tool in the field of ion transport.
Wirkmechanismus
The mechanism of action of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) involves the inhibition of iodide transport across cell membranes. This compound binds to the iodide transporters on the surface of cells and prevents the uptake of iodide ions into the cell. This inhibition of iodide transport can have a profound effect on thyroid function and has been studied extensively in both in vitro and in vivo models.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) are primarily related to its inhibition of iodide transport. This inhibition can lead to changes in thyroid hormone synthesis and secretion, as well as alterations in the regulation of other ion transporters in the cell. These effects can have significant implications for the treatment of thyroid disorders and the study of ion transport in general.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) in lab experiments include its specificity for iodide transporters and its ability to inhibit iodide transport in a dose-dependent manner. However, this compound can be difficult to synthesize and purify, and its effects on other ion transporters in the cell can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research involving ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) include the development of more efficient synthesis methods, the identification of new targets for inhibition, and the exploration of its potential therapeutic applications in the treatment of thyroid disorders. Additionally, further studies are needed to elucidate the complex interactions between ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) and other ion transporters in the cell, which may have important implications for the regulation of cellular function in health and disease.
Synthesemethoden
The synthesis of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) involves the reaction of ethylene oxide with diethylamine, followed by the addition of methyl iodide and subsequent purification steps. This method has been refined over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) has been used extensively in scientific research to study the transport of iodide ions across cell membranes. This compound is particularly useful in the study of thyroid function and the role of iodide transport in the regulation of thyroid hormone synthesis and secretion.
Eigenschaften
CAS-Nummer |
109448-65-9 |
|---|---|
Produktname |
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide |
Molekularformel |
C16H38I2N2O2 |
Molekulargewicht |
544.29 g/mol |
IUPAC-Name |
2-[2-[2-[diethyl(methyl)azaniumyl]ethoxy]ethoxy]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C16H38N2O2.2HI/c1-7-17(5,8-2)11-13-19-15-16-20-14-12-18(6,9-3)10-4;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WTJCZOGRLMDPFE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
Synonyme |
(Ethylenebis(oxyethylene))bis(diethylmethylammonium iodide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






